Cas no 54149-64-3 (O-(2-Methylallyl)hydroxylamine hydrochloride)
O-(2-Methylallyl)hydroxylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- O-(2-methylprop-2-enyl)hydroxylamine,hydrochloride
- O-(2-Methyl-allyl)-hydroxylamine hydrochloride
- O-(2-methylallyl)hydroxylamine hydrochloride
- O-(2-METHYL-ALLYL)-HYDROXYLAMINE HCL
- O-(2-methylprop-2-en-1-yl)hydroxylamine hydrochloride
- 4430AJ
- NE63995
- AK550273
- O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride
- O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1)
- 54149-64-3
- DB-266573
- MFCD09838139
- AKOS006327919
- EN300-260878
- O-(2-methylallyl)hydroxylaminehydrochloride
- F31248
- CS-0158063
- DTXSID00500474
- SB37586
- SCHEMBL3174913
- DS-19523
- O-(2-Methylallyl)hydroxylamine hydrochloride
-
- MDL: MFCD09838139
- Inchi: 1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H
- InChI Key: VRGVYBHREJFCJX-UHFFFAOYSA-N
- SMILES: Cl.O(CC(=C)C)N
Computed Properties
- Exact Mass: 123.04500
- Monoisotopic Mass: 123.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 51.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
Experimental Properties
- Boiling Point: 181.6±0.0 °C at 760 mmHg
- Flash Point: 63.6±0.0 °C
- PSA: 35.25000
- LogP: 1.95510
O-(2-Methylallyl)hydroxylamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
O-(2-Methylallyl)hydroxylamine hydrochloride Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
O-(2-Methylallyl)hydroxylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PF241-50mg |
O-(2-Methylallyl)hydroxylamine hydrochloride |
54149-64-3 | 97% | 50mg |
362.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PF241-200mg |
O-(2-Methylallyl)hydroxylamine hydrochloride |
54149-64-3 | 97% | 200mg |
906.0CNY | 2021-07-12 | |
| TRC | M650405-25mg |
O-(2-Methylallyl)hydroxylamine hydrochloride |
54149-64-3 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M650405-50mg |
O-(2-Methylallyl)hydroxylamine hydrochloride |
54149-64-3 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M650405-250mg |
O-(2-Methylallyl)hydroxylamine hydrochloride |
54149-64-3 | 250mg |
$ 365.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24540-100mg |
O-(2-Methylallyl)hydroxylaminehydrochloride |
54149-64-3 | 97% | 100mg |
¥323.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24540-250mg |
O-(2-Methylallyl)hydroxylaminehydrochloride |
54149-64-3 | 97% | 250mg |
¥646.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24540-1g |
O-(2-Methylallyl)hydroxylaminehydrochloride |
54149-64-3 | 97% | 1g |
¥1614.0 | 2022-04-27 | |
| abcr | AB482738-250 mg |
O-(2-Methyl-allyl)-hydroxylamine HCl; . |
54149-64-3 | 250mg |
€201.10 | 2023-06-15 | ||
| abcr | AB482738-1 g |
O-(2-Methyl-allyl)-hydroxylamine HCl; . |
54149-64-3 | 1g |
€406.70 | 2023-06-15 |
O-(2-Methylallyl)hydroxylamine hydrochloride Suppliers
O-(2-Methylallyl)hydroxylamine hydrochloride Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on O-(2-Methylallyl)hydroxylamine hydrochloride
O-(2-Methylallyl)hydroxylamine Hydrochloride (CAS No. 54149-64-3): A Comprehensive Overview
O-(2-Methylallyl)hydroxylamine hydrochloride (CAS No. 54149-64-3) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This comprehensive overview delves into the chemical properties, synthesis methods, and potential applications of this compound, highlighting its importance in contemporary research and development.
Chemical Properties: O-(2-Methylallyl)hydroxylamine hydrochloride is a white crystalline solid with a molecular formula of C5H11NO2·HCl and a molecular weight of 158.60 g/mol. It is highly soluble in water and exhibits good stability under standard laboratory conditions. The compound's structure features an oxygen-nitrogen bond and a methylallyl group, which contribute to its unique reactivity and functional versatility.
Synthesis Methods: The synthesis of O-(2-Methylallyl)hydroxylamine hydrochloride can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 2-methylallyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable resources.
Applications in Pharmaceuticals: O-(2-Methylallyl)hydroxylamine hydrochloride has garnered attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various drugs. Its ability to form stable complexes with metal ions makes it useful in the development of metal-based therapeutic agents. Additionally, the compound's reactivity with functional groups such as carbonyls and alkenes allows it to serve as a building block for complex molecules with biological activity. Recent studies have explored its use in the synthesis of antiviral and anticancer drugs, highlighting its versatility and potential for therapeutic applications.
Role in Chemical Synthesis: In organic synthesis, O-(2-Methylallyl)hydroxylamine hydrochloride is employed as a reagent for the selective modification of functional groups. Its ability to participate in various chemical reactions, such as addition, substitution, and oxidation, makes it a valuable tool for synthetic chemists. For instance, it can be used to introduce hydroxylamine functionalities into organic molecules, which can then undergo further transformations to yield target compounds with specific properties. This versatility has led to its widespread use in the synthesis of natural products, polymers, and other advanced materials.
Materials Science Applications: The unique properties of O-(2-Methylallyl)hydroxylamine hydrochloride also make it an attractive candidate for applications in materials science. Its ability to form stable complexes with metal ions has been exploited in the development of metal-organic frameworks (MOFs), which have potential uses in gas storage, catalysis, and drug delivery systems. Additionally, the compound's reactivity with polymer precursors allows it to be incorporated into polymer chains, enhancing their mechanical properties and functional performance.
Current Research Trends: Ongoing research on O-(2-Methylallyl)hydroxylamine hydrochloride focuses on expanding its applications and improving its synthetic methods. For example, recent studies have explored its use as a catalyst or co-catalyst in asymmetric synthesis reactions, aiming to achieve high enantioselectivity and yield. Additionally, efforts are being made to develop more efficient and sustainable synthesis routes that minimize waste generation and environmental impact.
Safety Considerations: While O-(2-Methylallyl)hydroxylamine hydrochloride is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that it should be stored away from incompatible substances and handled with appropriate personal protective equipment (PPE). Users should consult material safety data sheets (MSDS) for detailed safety information.
In conclusion, O-(2-Methylallyl)hydroxylamine hydrochloride (CAS No. 54149-64-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, chemical synthesis, and materials science. Its unique chemical properties and versatile reactivity make it an essential component in modern research and development efforts. As ongoing studies continue to uncover new possibilities for this compound, its importance is likely to grow even further.
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